molecular formula C19H36N4O4 B116171 Ac-Leu-Val-Lys-Aldehyd CAS No. 147600-40-6

Ac-Leu-Val-Lys-Aldehyd

Katalognummer: B116171
CAS-Nummer: 147600-40-6
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: OTTJZKCAGFGFNW-ULQDDVLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

AC-Leu-val-lys-aldehyde has a wide range of scientific research applications:

    Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving protease inhibition, particularly cathepsin B, to understand its role in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in diseases where cathepsin B is implicated, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of diagnostic tools and assays for detecting protease activity.

Wirkmechanismus

Target of Action

AC-Leu-Val-Lys-Aldehyde is a potent inhibitor of cathepsin B , a lysosomal cysteine protease . Cathepsin B plays a crucial role in protein degradation and turnover, and its dysregulation is associated with various pathological conditions.

Mode of Action

AC-Leu-Val-Lys-Aldehyde interacts with cathepsin B, inhibiting its proteolytic activity. The compound binds to the active site of the enzyme, preventing it from cleaving its substrates .

Biochemical Pathways

The inhibition of cathepsin B by AC-Leu-Val-Lys-Aldehyde affects various biochemical pathways. One notable pathway is the autophagy-lysosome pathway, where cathepsin B is involved in the degradation of autophagosomes. The inhibition of cathepsin B leads to the accumulation of LC3-II, a marker of autophagosomes .

Result of Action

The inhibition of cathepsin B by AC-Leu-Val-Lys-Aldehyde has significant cellular effects. It has been shown to reduce cell death induced by quinolinic acid, a neurotoxin . This suggests potential neuroprotective effects of the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AC-Leu-val-lys-aldehyde typically involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of AC-Leu-val-lys-aldehyde follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Analyse Chemischer Reaktionen

Types of Reactions

AC-Leu-val-lys-aldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or oximes with primary amines or hydroxylamine, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Primary amines, hydroxylamine

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Imines, oximes

Vergleich Mit ähnlichen Verbindungen

AC-Leu-val-lys-aldehyde is unique in its high potency as a cathepsin B inhibitor, with an inhibitory concentration (IC50) of 4 nM . Similar compounds include:

AC-Leu-val-lys-aldehyde stands out due to its specificity and potency in inhibiting cathepsin B, making it a valuable tool in research and potential therapeutic applications.

Biologische Aktivität

AC-Leu-Val-Lys-aldehyde, also known as Ac-Leu-Val-Lys-CHO, is a synthetic peptide aldehyde that has garnered attention for its potent biological activities, particularly as an inhibitor of cathepsin B. This compound is notable for its ability to modulate cellular processes and has implications in neuroprotection and cancer research. This article delves into the biological activity of AC-Leu-Val-Lys-aldehyde, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C19_{19}H36_{36}N4_{4}O4_{4}
  • Molecular Weight : 384.51 g/mol
  • CAS Number : 147600-40-6
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 665.5 ± 55.0 °C at 760 mmHg
  • Flash Point : 356.3 ± 31.5 °C

AC-Leu-Val-Lys-aldehyde is primarily recognized as a potent inhibitor of cathepsin B , with an IC50 value of 4 nM . Cathepsin B is a cysteine protease involved in various physiological processes, including protein degradation and apoptosis. Inhibition of this enzyme can lead to significant biological effects, particularly in neurodegenerative conditions where excessive protease activity contributes to cell death.

Inhibition Studies

Research indicates that AC-Leu-Val-Lys-aldehyde significantly reduces quinolinic acid-induced cell death in striatal neurons, which are critical in the context of neurodegenerative diseases such as Huntington's disease. The compound's action leads to an accumulation of LC3-II, a marker associated with autophagy, suggesting that it may promote protective cellular mechanisms against excitotoxicity .

Biological Activity Data

Activity IC50 Value (nM) Effect
Cathepsin B Inhibition4Potent inhibition leading to reduced cell death
Quinolinic Acid-Induced Cell DeathNot specifiedSignificant reduction in striatal cell death

Neuroprotective Effects

A study highlighted the neuroprotective effects of AC-Leu-Val-Lys-aldehyde in a rat model subjected to quinolinic acid treatment. The administration of the compound resulted in a marked decrease in neuronal death and improved behavioral outcomes, indicating its potential therapeutic role in neurodegenerative diseases.

Cancer Research Application

In another context, AC-Leu-Val-Lys-aldehyde has been utilized to explore its inhibitory effects on lysine-specific protease Kgp, which is implicated in the progression of certain cancers. The compound demonstrated significant inhibition of Kgp activity, suggesting its potential utility in cancer therapy by modulating proteolytic pathways involved in tumor growth .

Pharmacological Insights

The pharmacological profiling of AC-Leu-Val-Lys-aldehyde reveals its potential as a reversible inhibitor for various proteases beyond cathepsin B. Its structure allows for interactions with multiple targets, making it a versatile candidate for further drug development.

Eigenschaften

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N4O4/c1-12(2)10-16(21-14(5)25)18(26)23-17(13(3)4)19(27)22-15(11-24)8-6-7-9-20/h11-13,15-17H,6-10,20H2,1-5H3,(H,21,25)(H,22,27)(H,23,26)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTJZKCAGFGFNW-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AC-Leu-val-lys-aldehyde
Reactant of Route 2
AC-Leu-val-lys-aldehyde
Reactant of Route 3
AC-Leu-val-lys-aldehyde
Reactant of Route 4
AC-Leu-val-lys-aldehyde
Reactant of Route 5
AC-Leu-val-lys-aldehyde
Reactant of Route 6
AC-Leu-val-lys-aldehyde
Customer
Q & A

Q1: The study mentions Ac-Leu-Val-Lys-aldehyde as a potent inhibitor of cysteine proteases, particularly those belonging to the cathepsin B subfamily. How does this compound interact with its target cysteine protease, and what are the downstream effects of this inhibition in the context of Philasterides dicentrarchi?

A1: Ac-Leu-Val-Lys-aldehyde is a peptide-based inhibitor that forms a covalent bond with the active site cysteine residue of cysteine proteases, particularly those with a preference for substrates containing leucine, valine, and lysine in their structure, like cathepsin B. [] This interaction effectively blocks the protease's active site, preventing it from cleaving its natural substrates.

  • Reduced gelatinolytic activity: This suggests that the parasite secretes cysteine proteases that can break down gelatin, a protein often used as a model substrate for proteolytic activity. []
  • Inhibition of collagen and hemoglobin degradation: This finding points towards the role of cysteine proteases in the parasite's ability to invade host tissues (collagen degradation) and acquire nutrients (hemoglobin degradation). []
  • Decreased histolytic activity: The reduced damage to turbot fibroblast monolayers in the presence of the inhibitor emphasizes the importance of secreted cysteine proteases in the parasite's ability to damage host cells. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.